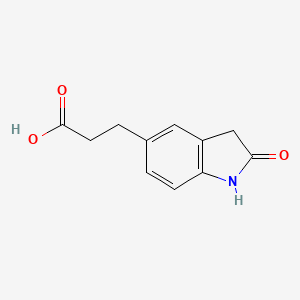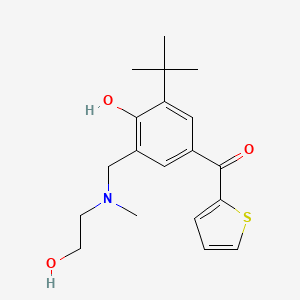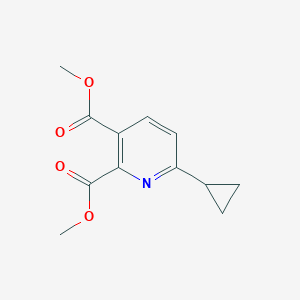![molecular formula C10H13NO3S B8597821 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide is a chemical compound with a unique structure that combines a cyclopropane ring with a sulfonamide group and a hydroxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with hydroxyphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hydroxyphenylmethanol. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyphenylmethyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can be compared with other similar compounds, such as:
Cyclopropanesulfonamide: Lacks the hydroxyphenylmethyl group, resulting in different chemical and biological properties.
Hydroxyphenylmethylsulfonamide: Lacks the cyclopropane ring, affecting its stability and reactivity.
Phenylmethylcyclopropanesulfonamide: Lacks the hydroxy group, altering its potential interactions with biological targets.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13,14) |
InChI Key |
WXKRSDODIKGTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(C2=CC=CC=C2)O)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


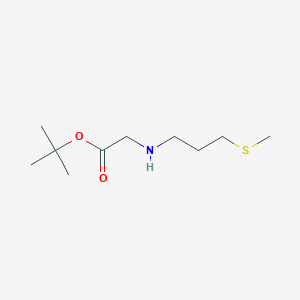
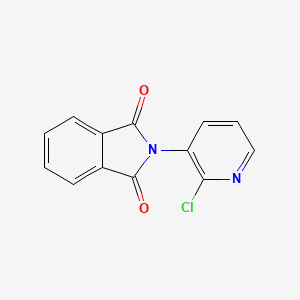
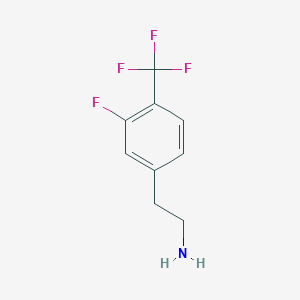
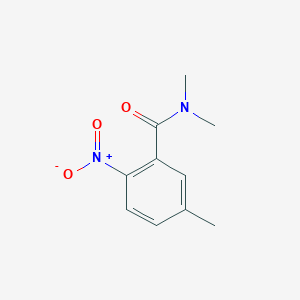

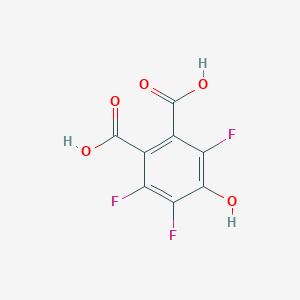
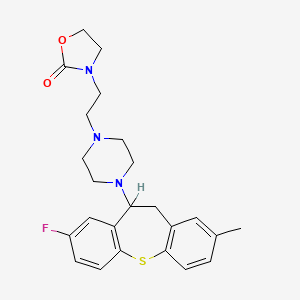
![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)
